molecular formula C8H9NO3 B122808 2-Amino-5-methoxybenzoic acid CAS No. 6705-03-9

2-Amino-5-methoxybenzoic acid

Cat. No.: B122808
CAS No.: 6705-03-9
M. Wt: 167.16 g/mol
InChI Key: UMKSAURFQFUULT-UHFFFAOYSA-N
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Description

Chemical Profile: 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) is a benzoic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol.

Applications:
This compound serves as a versatile intermediate in synthesizing heterocyclic compounds, including:

  • Isoquinolinonaphthyridines and quinazolinones for pharmaceutical applications .
  • Imidazobenzodiazepines via condensation with aspartic acid dimethyl ester .
  • Polycyclic hexahydrobenzo[c]acridines and pyridoquinazolones in agrochemical research .

Its utility extends to materials science, where it acts as a precursor for fluorescent biaryl uracils in peptide nucleic acid (PNA) synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-methoxybenzoic acid involves the reaction of methoxybenzaldehyde with sodium hypochlorite (NaClO) under alkaline conditions to form an intermediate, which is then acidified to yield the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as methylation, thiocyanation, ethylation, oxidation, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids, quinones, and amines .

Scientific Research Applications

Bioconjugation Applications

Overview of Bioconjugation:
Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules to enhance their properties or functionalities. AMBA serves as a versatile reagent in various bioconjugation techniques.

Case Study: Pyrazolone Ligation
Recent studies have highlighted the use of AMBA in pyrazolone ligation-mediated bioconjugations. In a notable case, AMBA was utilized as a catalyst in the synthesis of peptide conjugates. The reaction conditions were optimized for high conversion efficiency, achieving approximately 80% completion within 6 hours at elevated temperatures . This application showcases AMBA's role in developing dual-functional biomolecules, enhancing the efficacy of therapeutic agents.

Table 1: Summary of Bioconjugation Reactions Using AMBA

Reaction TypeConditionsConversion Efficiency
Pyrazolone Ligation50 mM AMBA, 8 M urea, pH 7.4~80% in 6 hours
Peptide CyclizationIntramolecular Knoevenagel54% yield

Pharmaceutical Applications

Drug Development:
AMBA has been explored for its potential in drug development, particularly in synthesizing heterocyclic compounds that exhibit cytotoxic and antibacterial properties. Its derivatives have shown promise in targeting specific biological pathways, making it a candidate for further pharmaceutical research .

Case Study: Synthesis of Betrixaban
In a study focused on synthesizing Betrixaban, a novel anticoagulant, AMBA was used as an intermediate. The reduction of 5-methoxy-2-nitrobenzoic acid to yield AMBA was a critical step in the synthetic pathway . This demonstrates AMBA's utility in developing complex pharmaceutical compounds.

Material Science Applications

Industrial Uses:
AMBA is increasingly being recognized for its applications in various industries such as automotive, healthcare, and construction. Its properties contribute to the development of energy-efficient and eco-friendly materials.

Market Trends:
The demand for AMBA solutions is driven by technological advancements and stringent environmental regulations. Industries are leveraging AMBA to enhance operational efficiency while adhering to sustainability goals .

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxybenzoic acid involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of bioactive compounds that can inhibit specific enzymes or receptors. The methoxy and amino groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, or functional groups, leading to variations in reactivity, solubility, and biological activity.

Table 1: Comparative Analysis of 2-Amino-5-methoxybenzoic Acid and Analogues

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound -NH₂ (C2), -OCH₃ (C5), -COOH (C1) 167.16 148–152 Pharmaceutical intermediates ; antimicrobial activity
4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) -NH₂ (C4), -F (C2), -OCH₃ (C5), -COOH (C1) 185.15 N/A Enhanced bioactivity due to fluorine’s electronegativity; drug development
2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7) -NH₂ (C2), -OCH₃ (C4, C5), -COOH (C1) 197.19 N/A Increased steric hindrance; potential for modified pharmacokinetics
2-Amino-3-methylbenzoic acid (CAS 4389-45-1) -NH₂ (C2), -CH₃ (C3), -COOH (C1) 151.16 N/A Higher lipophilicity; industrial synthesis
Methyl 2-amino-5-methoxybenzoate (CAS 6705-03-9 derivative) -NH₂ (C2), -OCH₃ (C5), -COOCH₃ (C1) 181.18 32–33 Ester form improves solubility in organic phases; dye synthesis

Key Research Findings and Challenges

  • Synthesis Challenges : Amination reactions require precise control of ammonia concentration and temperature to avoid side products (e.g., incomplete reactions due to surface coating) .
  • Solubility Limitations : While the parent compound is sparingly water-soluble, esterification or salt formation (e.g., hydrochloride salts) can improve bioavailability .
  • Biological Efficacy : Structural modifications (e.g., fluorine addition) enhance target specificity but may introduce toxicity risks .

Biological Activity

2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) is a benzoic acid derivative characterized by the presence of an amino group and a methoxy group. Its unique substitution pattern imparts distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound appears as a white to slightly yellow crystalline powder, soluble in hot water and organic solvents. Its molecular formula is C9H11NO3C_9H_{11}NO_3, with a molecular weight of 181.19 g/mol. The compound is primarily used as a reagent in the synthesis of various bioactive molecules, including histamine H3 receptor inverse agonists and dipeptidyl peptidase IV inhibitors like Alogliptin .

The biological activity of this compound is largely attributed to its role in synthesizing compounds that interact with specific biochemical pathways:

  • Histamine H3 Receptor Inverse Agonism : It is involved in the development of drugs targeting the histamine H3 receptor, which plays a crucial role in neurotransmission and metabolic regulation .
  • Dipeptidyl Peptidase IV Inhibition : The compound contributes to the synthesis of Alogliptin, a selective inhibitor that enhances insulin secretion and lowers blood glucose levels, indicating its potential in diabetes management .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Histamine Signaling : By acting as a precursor for histamine receptor modulators, it may alter histamine signaling pathways involved in various physiological processes.
  • Glucose Metabolism : Its role in synthesizing DPP-IV inhibitors suggests involvement in glucose metabolism and insulin regulation .

Cellular Effects

While direct cellular effects of this compound are not extensively documented, its participation in complex molecule synthesis implies potential impacts on:

  • Cell Signaling Pathways : The compound may affect cellular signaling by modulating enzyme activities and gene expression.
  • Metabolic Processes : Interaction with various enzymes suggests it may influence metabolic pathways relevant to energy homeostasis and nutrient utilization .

Antioxidant Activity

A study evaluating the antioxidant properties of related benzoic acid derivatives demonstrated significant radical scavenging activities. Although specific data for this compound was not highlighted, its structural analogs exhibited promising results against free radicals such as hydroxyl and superoxide radicals .

CompoundIC50 (μg/mL)Activity
Compound 6a17.9Strong scavenging effect
Compound 6e18.0Strong scavenging effect
Compound 6cNot specifiedModerate scavenging effect

Enzyme Modulation

In silico studies have shown that benzoic acid derivatives can enhance proteasomal and lysosomal activities within human fibroblasts. This suggests that compounds like this compound may also exhibit similar properties, potentially contributing to cellular homeostasis and longevity .

Case Studies

Several studies have explored the applications of compounds related to this compound:

  • Synthesis of Quinazolinones : It has been utilized as a key reagent in synthesizing quinazolinone derivatives, which exhibit various biological activities including anti-inflammatory and anticancer effects .
  • Antidiabetic Agents : Research on DPP-IV inhibitors has highlighted the significance of compounds derived from benzoic acids in managing type 2 diabetes, suggesting therapeutic potential for this compound .

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic protocols for preparing 2-amino-5-methoxybenzoic acid, and how can reaction efficiency be monitored?

A1. The compound is commonly synthesized via nitration and reduction sequences. A validated approach involves:

  • Nitration : Reacting 5-methoxybenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the ortho position.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C in methanol) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) can track intermediates and product purity .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

A2. A combination of techniques is critical:

  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid (δ ~12 ppm).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (NH₂/OH).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 168.1. Cross-reference with databases like PubChem or Reaxys to validate assignments .

Q. Q3. What are the primary research applications of this compound in heterocyclic chemistry?

A3. The compound serves as a precursor for synthesizing:

  • Isoquinolinonaphthyridines : Via Pictet-Spengler reactions with aldehydes.
  • Quinazolinones : Cyclization with nitriles or urea derivatives under acidic conditions.
  • Imidazobenzodiazepines : Multi-step annulation using chloroacetyl chloride and amines. These scaffolds are explored for kinase inhibition and antimicrobial activity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported pKa values for this compound?

A4. Discrepancies in pKa (e.g., 2.37 vs. 5.57 for carboxyl and amine groups) arise from solvent polarity and temperature. To standardize measurements:

  • Use potentiometric titration in 0.1M KCl at 25°C to minimize ionic strength effects.
  • Validate with computational methods (e.g., COSMO-RS solvation models).
  • Compare with structurally analogous compounds, such as 5-hydroxyanthranilic acid (pKa 4.2–4.8) .

Q. Q5. What strategies optimize the stability of this compound during long-term storage?

A5. Degradation pathways include oxidation (amine to nitro) and decarboxylation. Mitigation strategies:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
  • Stabilizers : Add 0.1% ascorbic acid to prevent oxidation.
  • Purity Checks : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products .

Q. Q6. How can conflicting bioactivity data for derivatives of this compound be reconciled in pharmacological studies?

A6. Contradictions often stem from assay conditions or impurity profiles. Best practices:

  • Reproducibility : Use ≥95% pure compound (verified by LC-MS).
  • Dose-Response Curves : Test across a wide range (1 nM–100 µM) to identify off-target effects.
  • Control Experiments : Include structurally related but inactive analogs (e.g., 5-methoxybenzoic acid) to isolate the role of the amine group .

Q. Q7. What advanced techniques address low yields in the synthesis of polycyclic derivatives from this compound?

A7. Low yields in cyclization steps may arise from steric hindrance or poor leaving groups. Solutions:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity.
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/L-proline for Ullmann reactions.
  • In Situ Monitoring : ReactIR or LC-MS to identify intermediates and optimize reaction termination .

Q. Methodological Considerations

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight167.16 g/mol
Melting Point155–156°C (dec.)
Solubility (25°C)2.1 mg/mL in DMSO
LogP (Octanol/Water)1.24Predicted

Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
5-Methoxyanthranilic acidOver-reductionControl H₂ pressure
Nitro derivativesIncomplete reductionExtend reaction time
Decarboxylated productsHigh-temperature storageStore at –20°C

Properties

IUPAC Name

2-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSAURFQFUULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298930
Record name 2-Amino-5-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-03-9
Record name 6705-03-9
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Record name 2-Amino-5-methoxybenzoic acid
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Record name 2-Amino-5-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

By way of example, and as shown in Example 7 and Scheme 1 below, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine may be prepared from 2-nitro-5-methoxybenzoic acid as follows. The nitro group of 2-nitro-5-methoxybenzoic acid is reduced, using H2 with Pd/C as a catalyst, to give 2-amino-5-methoxybenzoic acid. 2-amino-5-methoxybenzoic acid may be diazotized with NaNO2, and then treated with Na2S2, to provide a stable disulfide compound. Without further purification, the stable disulfide compound may be treated with SOCl2, and then reacted with 2-chloroethylamine, in the presence of Et3N, to give an amide. The amide compound may then be converted to a cyclized compound via a one-pot procedure, as follows. A reducing reagent (such as trimethylphosphine or triphenylphosphine) and a base (such as triethylamine) may be added to a solution of the amide compound in THF (tetrahydrofuran). The resulting reaction mixture may then be refluxed for 3 h. The reducing agent (trimethylphosphine or triphenylphine) cleaves the disulfide (S—S) to its monosulfide (—S), which, in situ, undergoes intramolecular cyclization with the chloride to yield a cyclized amide. The cyclized amide may then be reduced with LiAlH4 to yield the 1,4-benzothiazepine intermediate, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. JTV-519 may then be prepared from 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine by reacting the 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine with 3-bromopropionic chloride, and then reacting the resulting compound with 4-benzyl piperidine.
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Synthesis routes and methods II

Procedure details

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) was hydrogenated over Pd/C (10% c, 300 mg) in THF (250 mL) at room temperature under H2 balloon. The mixture was stirred for 18 h. After the reaction was completed, the catalyst was removed by filtration over Celite and the filtrate was concentrated to afford 25.0 g of 2-amino-5-methoxybenzoic acid as a brown solid (98%). LCMS m/z=168.1 (M+1), 150.1 (M−17) (Method B) (retention time=0.53 min) 1H NMR (400 MHz, DMSO-d6): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H).
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30 g
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250 mL
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300 mg
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Synthesis routes and methods III

Procedure details

To a stirred solution of NaH (washed three times with dry THF to remove oil, 0.145 g, 1.1 eq) in dry DMF (5 mL, CaH2 dried), 420 mg of methyl 3-hydroxy- 6-aminobenzoate (E) was added in 3 mL of DMF immediately followed by MeI (443 mg [0.195 m], 1.2 eq), and stirred at room temperature under argon for 16 hr, at which time TLC indicated the absence of E. 200 mL of CH2Cl2 was added and the mixture was extracted with brine (5×100 ml); the organic solvent was evaporated; the crude product was added to 200 mg of NaOH in 5 mL of water; and the reaction mixture was heated at 70° C. for 2 hr. The reaction mixture was neutralized to pH 7.0 with dilute HCl and extracted with CH2Cl2 (5×25 mL). The organic layer was dried over Na2SO4 and evaporated under reduced pressure to yield crude product, which was applied to silica gel (230-400 mesh and eluted with EtOAc/MeOH, 50:1) to yield product 39, 206 mg (yield 45%).
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443 mg
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45%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-5-methoxybenzoic acid
2-Amino-5-methoxybenzoic acid
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2-Amino-5-methoxybenzoic acid
2-Amino-5-methoxybenzoic acid
2-Amino-5-methoxybenzoic acid

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